1-Indanol
Overview
Description
1-Indanol is a chiral aromatic alcohol characterized by a phenyl ring fused with a five-membered aliphatic ring. The compound is relatively simple and rigid, with the substituted carbon in the 1-position serving as the single chiral center. This structure allows for large-amplitude puckering motion in the alicyclic ring, resulting in two sets of conformers . This compound is commonly used in the preparation of hormones, flavors, and fragrances, and serves as an important intermediate in the synthesis of many chiral medicines .
Mechanism of Action
Target of Action
1-Indanol, also known as 2,3-dihydro-1H-inden-1-ol, is a substrate for the enzyme indanol dehydrogenase . This enzyme plays a crucial role in the metabolism of xenobiotics, which are foreign compounds introduced into the body .
Mode of Action
It is known to interact with indanol dehydrogenase, an enzyme that catalyzes the oxidation of indanols . This interaction may lead to changes in the metabolic pathways involving this enzyme.
Biochemical Pathways
This compound is involved in the metabolic pathways of xenobiotics . Xenobiotics are foreign compounds that can include drugs, carcinogens, and various compounds introduced into the environment by artificial means . The metabolism of these compounds is crucial for their elimination from the body.
Pharmacokinetics
Given its role as a substrate for indanol dehydrogenase, it is likely metabolized in the body through enzymatic processes .
Result of Action
The result of this compound’s action is the metabolism and subsequent elimination of xenobiotics . This process is crucial for maintaining homeostasis and preventing the potential toxic effects of these foreign compounds.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other xenobiotics can affect the enzyme’s ability to metabolize this compound . Additionally, factors such as pH and temperature could potentially influence the activity of indanol dehydrogenase and, consequently, the action of this compound .
Biochemical Analysis
Biochemical Properties
1-Indanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, contributing to the broad range of biological activity exhibited by this compound .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. These interactions allow this compound to influence a wide range of biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Indanol can be synthesized through various methods. One common approach involves the reduction of 1-indanone using sodium borohydride or lithium aluminum hydride. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of 1-indanone. This process uses a metal catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures. The reaction is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-Indanol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: this compound can be oxidized to 1-indanone using oxidizing agents such as chromium trioxide or potassium permanganate. The reaction typically occurs under acidic conditions and yields 1-indanone as the major product.
Reduction: Reduction of this compound to 1-indane can be achieved using strong reducing agents like lithium aluminum hydride. This reaction proceeds under anhydrous conditions and produces 1-indane as the primary product.
Substitution: this compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. For example, treatment with thionyl chloride converts this compound to 1-chloroindane.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate, acidic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Thionyl chloride, pyridine.
Major Products:
Oxidation: 1-Indanone.
Reduction: 1-Indane.
Substitution: 1-Chloroindane.
Scientific Research Applications
1-Indanol has a wide range of scientific research applications across various fields:
Chemistry: this compound is used as a chiral building block in the synthesis of complex organic molecules. Its rigid structure and chiral center make it valuable in asymmetric synthesis and catalysis .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and chiral recognition processes. Its chiral nature allows for the investigation of stereospecific binding and activity.
Medicine: this compound serves as an intermediate in the synthesis of chiral drugs. It is used in the preparation of pharmaceuticals that target specific biological pathways, such as antiviral and anticancer agents .
Industry: In the fragrance and flavor industry, this compound is used to produce various aromatic compounds. Its pleasant odor and stability make it a valuable ingredient in perfumes and flavorings .
Comparison with Similar Compounds
- 1-Indanone
- 1-Indane
- 2-Indanol
- 2-Indanone
Properties
IUPAC Name |
2,3-dihydro-1H-inden-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAPLDFPUUJILH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871162 | |
Record name | (+/-)-1-Indanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Indan-1-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0059601 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6351-10-6, 36643-74-0 | |
Record name | 1-Indanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6351-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Indanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006351106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036643740 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-INDANOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31258 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (+/-)-1-Indanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Indan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.141 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Indanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.299 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-INDANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LHG5BD7LOR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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